molecular formula C20H25N7O B12178308 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B12178308
M. Wt: 379.5 g/mol
InChI Key: POXWOHUXQSYEDS-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazolopyridine moiety, and a piperidine carboxamide group

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and triazolopyridine intermediates, followed by their coupling with the piperidine carboxamide. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of cellular processes, and modulation of gene expression .

Comparison with Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H25N7O

Molecular Weight

379.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H25N7O/c1-14-13-15(2)23-20(22-14)26-11-7-16(8-12-26)19(28)21-9-6-18-25-24-17-5-3-4-10-27(17)18/h3-5,10,13,16H,6-9,11-12H2,1-2H3,(H,21,28)

InChI Key

POXWOHUXQSYEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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